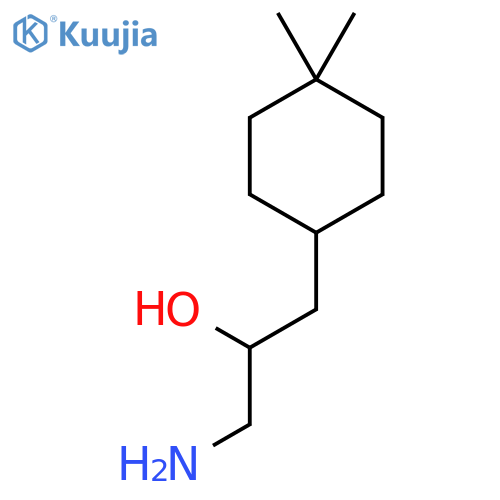

Cas no 1539447-06-7 (1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol)

1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol

- 1539447-06-7

- EN300-1870437

-

- インチ: 1S/C11H23NO/c1-11(2)5-3-9(4-6-11)7-10(13)8-12/h9-10,13H,3-8,12H2,1-2H3

- InChIKey: QRAWAYVNJMVDFY-UHFFFAOYSA-N

- SMILES: OC(CN)CC1CCC(C)(C)CC1

計算された属性

- 精确分子量: 185.177964357g/mol

- 同位素质量: 185.177964357g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 3

- 複雑さ: 146

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.4

- トポロジー分子極性表面積: 46.2Ų

1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1870437-0.1g |

1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol |

1539447-06-7 | 0.1g |

$930.0 | 2023-09-18 | ||

| Enamine | EN300-1870437-2.5g |

1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol |

1539447-06-7 | 2.5g |

$2071.0 | 2023-09-18 | ||

| Enamine | EN300-1870437-5g |

1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol |

1539447-06-7 | 5g |

$3065.0 | 2023-09-18 | ||

| Enamine | EN300-1870437-10g |

1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol |

1539447-06-7 | 10g |

$4545.0 | 2023-09-18 | ||

| Enamine | EN300-1870437-5.0g |

1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol |

1539447-06-7 | 5g |

$4391.0 | 2023-06-01 | ||

| Enamine | EN300-1870437-0.5g |

1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol |

1539447-06-7 | 0.5g |

$1014.0 | 2023-09-18 | ||

| Enamine | EN300-1870437-1.0g |

1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol |

1539447-06-7 | 1g |

$1515.0 | 2023-06-01 | ||

| Enamine | EN300-1870437-0.05g |

1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol |

1539447-06-7 | 0.05g |

$888.0 | 2023-09-18 | ||

| Enamine | EN300-1870437-0.25g |

1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol |

1539447-06-7 | 0.25g |

$972.0 | 2023-09-18 | ||

| Enamine | EN300-1870437-10.0g |

1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol |

1539447-06-7 | 10g |

$6512.0 | 2023-06-01 |

1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol 関連文献

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

1-amino-3-(4,4-dimethylcyclohexyl)propan-2-olに関する追加情報

Comprehensive Analysis of 1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol (CAS No. 1539447-06-7): Properties, Applications, and Industry Trends

The compound 1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol (CAS No. 1539447-06-7) is a specialized organic molecule gaining attention in pharmaceutical and chemical research. With its unique structural features, including a 4,4-dimethylcyclohexyl group and a propan-2-ol backbone, this compound exhibits versatile reactivity, making it valuable for synthetic applications. Researchers are increasingly exploring its potential as a building block for bioactive molecules, particularly in drug discovery and material science.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol. Its balanced lipophilicity, attributed to the dimethylcyclohexyl moiety, makes it a candidate for optimizing drug permeability—a hot topic in bioavailability enhancement studies. Computational chemistry models frequently highlight such structures for molecular docking simulations, addressing common search queries like "how to improve drug solubility" or "scaffolds for CNS-targeted molecules."

The synthesis of CAS 1539447-06-7 typically involves multi-step organic reactions, including reductive amination or epoxy ring-opening strategies. Industry professionals often search for "efficient routes to amino alcohol derivatives" or "sterically hindered amine synthesis," reflecting the demand for optimized protocols. Notably, the compound’s chiral center at the propan-2-ol position raises questions about enantioselective synthesis—a key focus area in modern asymmetric catalysis research.

Applications of 1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol extend to polymer additives and corrosion inhibitors, aligning with sustainability trends. Its amino-alcohol functionality enables hydrogen bonding, a property leveraged in formulations requiring molecular self-assembly. Searches for "environmentally friendly chemical intermediates" or "non-toxic specialty chemicals" underscore its relevance in eco-conscious industries.

Analytical characterization of this compound involves advanced techniques like NMR spectroscopy and HPLC-MS, topics frequently queried by quality control specialists. The 4,4-dimethylcyclohexyl group’s distinctive NMR splitting patterns serves as a diagnostic marker, while its logP calculations are often discussed in QSAR studies—addressing popular search terms such as "predicting compound polarity" or "structure-activity relationship tools."

Emerging studies explore 1539447-06-7 in peptide mimetics design, responding to the growing demand for metabolically stable therapeutic agents. Its structural rigidity (from the dimethylcyclohexyl ring) and hydrogen-bonding capacity align with current drug design principles targeting protein-protein interactions—a trending subject in precision medicine forums.

Regulatory considerations for 1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol focus on REACH compliance and GMP synthesis standards, addressing frequent queries about "chemical registration requirements" or "scalable API intermediate production." The compound’s stability under various pH conditions (pH-dependent degradation) is another researched aspect, particularly for formulation scientists.

In material science, the compound’s potential as a ligand precursor for metal-organic frameworks (MOFs) taps into searches for "functionalized MOFs" and "porous materials design." Its bifunctional nature allows coordination chemistry applications, while the steric bulk of the dimethylcyclohexyl group enables pore-size modulation—a critical parameter in gas storage applications.

Future research directions for CAS 1539447-06-7 may explore its role in bioconjugation chemistry or pro-drug development, areas generating substantial academic interest. The compound’s amino-alcohol motif is particularly relevant to antibody-drug conjugate (ADC) linker design, addressing trending searches in targeted cancer therapy literature.

1539447-06-7 (1-amino-3-(4,4-dimethylcyclohexyl)propan-2-ol) Related Products

- 6153-12-4(N-((4-Aminophenyl)sulfonyl)acetamide compound with 4-(aminomethyl)benzenesulfonamide (1:1))

- 478062-80-5(N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide)

- 58286-56-9(Nanaomycin alphaA)

- 560088-66-6([2-[2-(2-HYDROXY-ETHOXY)-ETHOXY]-ETHYL]-CARBAMIC ACID 9H-FLUOREN-9-YLMETHYL ESTER)

- 1805471-53-7(5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine)

- 2352678-02-3(tert-butyl 3-amino-3-4-(propan-2-yl)phenylpropanoate)

- 2227682-57-5(2-{2-(2R)-oxiran-2-ylprop-1-en-1-yl}furan)

- 33665-90-6(acesulfame)

- 1564813-55-3(N-(2-chloro-6-methoxyphenyl)methylhydroxylamine)

- 1805127-67-6(6-Methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)